1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Overview
Description
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine is a heterocyclic organic compound featuring a thiazole ring substituted with an ethyl group at the 4-position and a methanamine group at the 2-position. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylthiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where halogenated reagents replace the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, such as bromoethane or chloroform.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to engage in π-π interactions with biological macromolecules, while the methanamine group can form hydrogen bonds with active sites of enzymes or receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine
- 1-(4-Methyl-1,3-thiazol-2-yl)methanamine
- 1-(2-Ethyl-1,3-thiazol-4-yl)methanamine
Comparison: 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group at the 4-position and the methanamine group at the 2-position confer distinct steric and electronic properties, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
(4-ethyl-1,3-thiazol-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-5-4-9-6(3-7)8-5/h4H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRZCRXLKZMSIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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